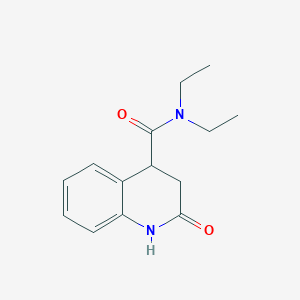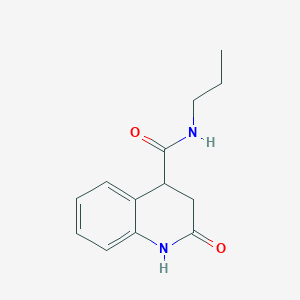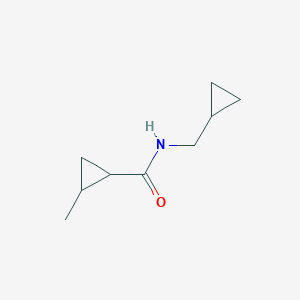
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide (CMC) is a cyclopropane-containing compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in cells. For example, N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has also been found to interact with GABA receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It has also been found to modulate the immune system and regulate the production of cytokines, which are involved in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has been found to be stable under a wide range of conditions, making it suitable for various experimental setups. However, the main limitation of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several potential future directions for the study of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Another area of interest is the investigation of the potential use of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide in combination with other drugs, such as chemotherapy agents, to enhance their therapeutic effects. Finally, further research is needed to fully elucidate the mechanism of action of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide can be achieved through several methods, including the reaction of cyclopropylmethylamine with 2-methylcyclopropanecarboxylic acid, the reaction of cyclopropylmethylamine with 2-methylcyclopropanecarboxylic acid chloride, and the reaction of cyclopropylmethylamine with 2-methylcyclopropanecarboxamide. Among these methods, the reaction of cyclopropylmethylamine with 2-methylcyclopropanecarboxamide is the most commonly used method due to its high yield and simplicity.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has been widely applied in scientific research, particularly in the field of medicinal chemistry. It has been demonstrated to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide has also been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6-4-8(6)9(11)10-5-7-2-3-7/h6-8H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVWHGLSZKMGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

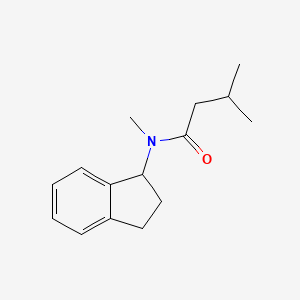
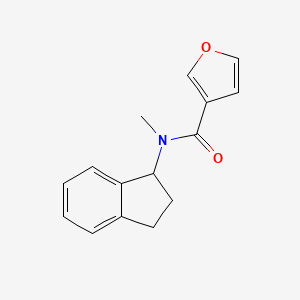
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
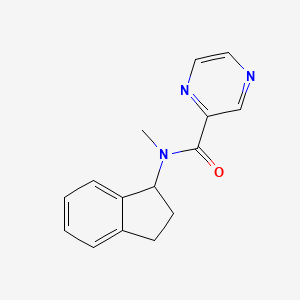
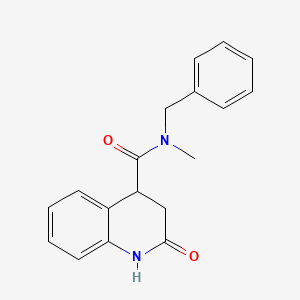
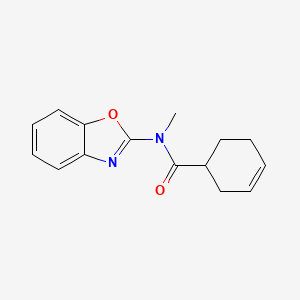
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
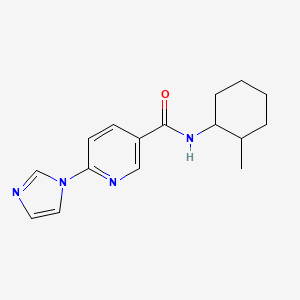
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
